molecular formula C11H13NOS B6172758 ({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one CAS No. 2411954-63-5

({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one

Cat. No. B6172758
CAS RN: 2411954-63-5
M. Wt: 207.3
InChI Key:
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Description

({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one, also known as BPPS, is a synthetic compound used in scientific research. It is a heterocyclic compound with a unique molecular structure that has gained attention due to its potential applications in various fields.

Mechanism of Action

({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one is believed to exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. ({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. ({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one has also been shown to induce apoptosis in cancer cells by activating caspases. Additionally, ({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one has been shown to have anti-microbial properties against a range of bacterial and fungal species.

Advantages and Limitations for Lab Experiments

({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. ({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one is also relatively inexpensive compared to other compounds with similar biological activities. However, ({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one has some limitations in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, ({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on ({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one. One area of interest is the development of novel compounds based on the ({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one structure with improved biological activities. Another area of interest is the investigation of the mechanism of action of ({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one in more detail. Additionally, research on the pharmacokinetics and pharmacodynamics of ({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one in vivo could help to optimize its use as a therapeutic agent.
Conclusion:
({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one is a synthetic compound with potential applications in various scientific fields. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. ({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one has several advantages for use in lab experiments, but also has some limitations. Future research on ({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one could lead to the development of novel compounds with improved biological activities and optimization of its use as a therapeutic agent.

Synthesis Methods

({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one can be synthesized through a multistep process involving the reaction of bicyclo[1.1.1]pentane-1,3-dione with phenyl isothiocyanate. The reaction results in the formation of the imino-thiocarbonyl intermediate, which is then treated with acid to yield ({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one. The synthesis method has been optimized to obtain high yields of pure ({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one.

Scientific Research Applications

({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. ({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one has been used in the synthesis of novel compounds with potential therapeutic applications. It has also been used as a ligand in the synthesis of metal complexes for catalytic and biological applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one' involves the reaction of bicyclo[1.1.1]pentan-1-amine with phenyl isothiocyanate followed by oxidation with hydrogen peroxide to yield the desired product.", "Starting Materials": [ "Bicyclo[1.1.1]pentan-1-amine", "Phenyl isothiocyanate", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Bicyclo[1.1.1]pentan-1-amine is reacted with phenyl isothiocyanate in the presence of a suitable solvent and base to yield the corresponding thiourea derivative.", "Step 2: The thiourea derivative is then oxidized with hydrogen peroxide in the presence of a suitable catalyst to yield the desired product '({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one'." ] }

CAS RN

2411954-63-5

Product Name

({bicyclo[1.1.1]pentan-1-yl}(phenyl)imino-lambda6-sulfanyl)one

Molecular Formula

C11H13NOS

Molecular Weight

207.3

Purity

95

Origin of Product

United States

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